

# Standard Operating Procedure for Nalidixic Acid Disk Diffusion Assay

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## Compound of Interest

Compound Name: Nalidixic Acid

Cat. No.: B1676918

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## Application Note & Protocol

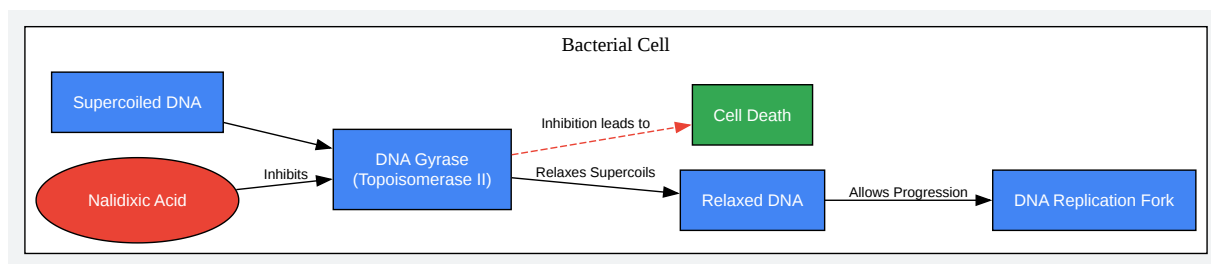
For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nalidixic acid** is the first of the synthetic quinolone antibiotics.[1][2] It is primarily effective against gram-negative bacteria and functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][3][4] This bactericidal action makes it a crucial agent for treating urinary tract infections caused by susceptible organisms like *Escherichia coli*, *Proteus*, *Shigella*, and *Klebsiella* species. The disk diffusion assay, a widely used method in clinical microbiology, provides a qualitative determination of an organism's susceptibility to **nalidixic acid**. This document outlines the standardized procedure for performing the **nalidixic acid** disk diffusion assay, adhering to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Mechanism of Action

**Nalidixic acid** selectively and reversibly blocks bacterial DNA replication. Its primary target in Gram-negative bacteria is the A subunit of DNA gyrase. By binding to this enzyme, **nalidixic acid** stabilizes the enzyme-DNA complex, leading to double-stranded DNA breaks and ultimately inhibiting DNA synthesis and cell division.



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Caption: Mechanism of action of **Nalidixic Acid**.

## Experimental Protocol

This protocol is based on the Kirby-Bauer disk diffusion susceptibility testing method.

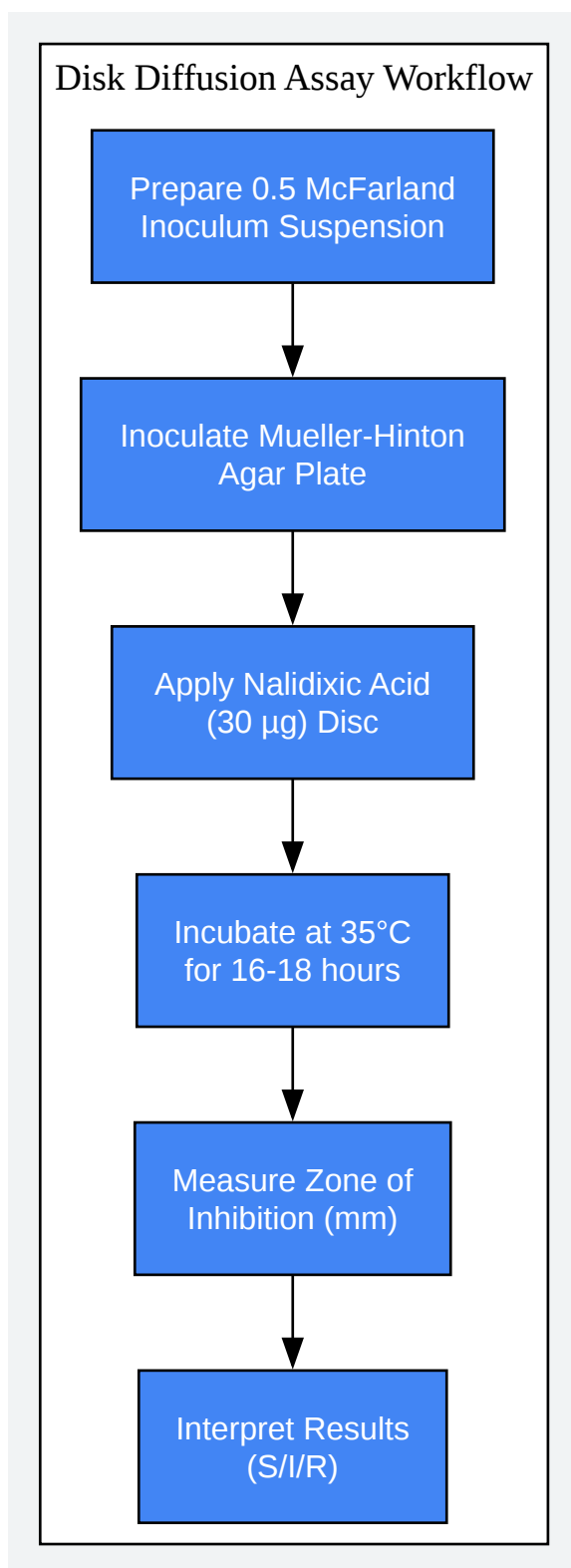
Materials:

- **Nalidixic acid** (30 µg) antimicrobial susceptibility discs
- Mueller-Hinton Agar (MHA) plates (4 mm depth)
- Sterile saline or 0.85% NaCl solution
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Bacterial cultures to be tested
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922)
- Incubator at  $35 \pm 2^{\circ}\text{C}$
- Calipers or a ruler for measuring zone diameters

#### Procedure:

- Inoculum Preparation:
  - Aseptically select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
  - Suspend the colonies in sterile saline.
  - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL.
- Inoculation of Mueller-Hinton Agar Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
  - Remove excess fluid by pressing the swab against the inside wall of the tube.
  - Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately  $60^\circ$  between each streaking to ensure confluent growth.
  - Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
- Application of **Nalidixic Acid** Discs:
  - Aseptically apply a 30 µg **nalidixic acid** disc to the center of the inoculated MHA plate.
  - Ensure complete contact between the disc and the agar surface by gently pressing down with sterile forceps.
  - Discs should be placed at least 24 mm apart if multiple discs are used on the same plate.
- Incubation:
  - Invert the plates and incubate at  $35 \pm 2^\circ\text{C}$  in ambient air for 16-18 hours.
- Measurement and Interpretation of Results:

- After incubation, measure the diameter of the zone of complete inhibition (including the disc diameter) to the nearest millimeter using calipers or a ruler.
- Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by CLSI or EUCAST (see tables below).



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Caption: Experimental workflow for the disk diffusion assay.

## Quality Control

Routine quality control is essential to ensure the accuracy and reproducibility of the assay. This should be performed with each new batch of media and discs, and on a regular basis as defined by the laboratory's quality assurance program.

QC Strains and Expected Zone Diameters:

Quality Control Strain	CLSI M100 (2023) Zone Diameter (mm)	EUCAST (2023) Zone Diameter (mm)
Escherichia coli ATCC® 25922	22 - 28	22 - 28
Haemophilus influenzae ATCC® 49766	Not specified	26 - 32

## Interpretation of Results

The interpretation of the zone of inhibition diameter is based on established breakpoints from CLSI and EUCAST. Note that breakpoints can be updated, and it is crucial to refer to the latest versions of these documents.

CLSI M100 Interpretive Criteria for **Nalidixic Acid** (30 µg) for Enterobacteriaceae

Zone Diameter (mm)	Interpretation
≥ 19	Susceptible (S)
14 - 18	Intermediate (I)
≤ 13	Resistant (R)

[Data sourced from historical CLSI documents, as nalidixic acid breakpoints for some organisms have been removed in recent editions.]

EUCAST Breakpoint Table for **Nalidixic Acid** (30 µg) for Enterobacterales

Zone Diameter (mm)	Interpretation
≥ 19	Susceptible (S)
< 19	Resistant (R)
[EUCAST does not typically have an intermediate category for nalidixic acid against Enterobacterales.]	

Note: **Nalidixic acid** resistance can be used as a surrogate marker for reduced susceptibility to fluoroquinolones in certain bacteria, such as *Neisseria meningitidis*.

## Troubleshooting

Issue	Possible Cause(s)	Corrective Action(s)
No zone of inhibition	Resistant strain, inactive discs, improper incubation.	Verify QC strain performance, check disc expiration and storage, confirm incubator temperature.
Zone size out of QC range	Incorrect inoculum density, improper agar depth, variation in incubation conditions, disc potency issue.	Re-standardize inoculum, use standardized media plates, ensure proper incubation, test a new lot of discs.
Overlapping zones	Discs placed too close together.	Ensure discs are at least 24 mm apart.
Fuzzy or indistinct zone edges	Swarming bacteria (e.g., <i>Proteus</i> spp.), mixed culture.	Re-isolate the organism to ensure purity, read the edge of complete inhibition.

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## References

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